![molecular formula C12H17NO3S B1267099 (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate CAS No. 81549-07-7](/img/structure/B1267099.png)
(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate
Overview
Description
Molecular Structure Analysis
The molecular formula of “(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is C12H17NO3S . The InChI representation of the molecule is InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 . The Canonical SMILES representation is CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C©C) .Physical And Chemical Properties Analysis
The molecular weight of “(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is 255.34 g/mol . The compound has a XLogP3-AA value of 2.8 , indicating its lipophilicity. It has no hydrogen bond donors and has 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 64.1 Ų , and it has 17 heavy atoms . The compound has a complexity of 367 .Scientific Research Applications
Electrophilic Aminating Reagent
“(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate” is a reliable reagent for electrophilic aminating reactions of Grignard reagents . It is a stable solid soluble in ether, THF, and partially in benzene . The use of Copper (I) Iodide or MgCl2 as a catalyst in the amination of aryl Grignard reagents decreases the reaction time remarkably and/or increases the yield .
Synthesis of Complex Molecules
This compound can be used in the synthesis of complex molecules. Its ability to act as an aminating reagent makes it valuable in the creation of a wide variety of chemical structures .
Industrial Applications
Pharmaceutical Research
In pharmaceutical research, this compound could be used in the synthesis of new drugs. Its aminating properties could be useful in creating new active pharmaceutical ingredients .
Material Science
In material science, this compound could be used in the synthesis of new materials. Its chemical properties could be exploited to create materials with unique characteristics.
Chemical Education
This compound could be used in chemical education as an example of an aminating reagent. Its reactions with Grignard reagents could be used to demonstrate important concepts in organic chemistry .
Mechanism of Action
Target of Action
The primary target of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate, also known as Acetoxime O-(2,4,6-trimethylphenylsulfonate), are Grignard reagents . Grignard reagents are organomagnesium compounds widely used in organic chemistry for carbon-carbon bond formation.
Mode of Action
This compound acts as an electrophilic aminating reagent . It interacts with Grignard reagents in an electrophilic amination reaction . The use of Copper (I) Iodide or MgCl2 as a catalyst in the amination of aryl Grignard reagents decreases the reaction time remarkably and/or increases the yield .
Biochemical Pathways
The compound is involved in the amination of aryl Grignard reagents , which is a key step in the synthesis of various nitrogen-containing heterocyclic compounds . The downstream effects of this reaction can lead to the formation of new carbon-nitrogen bonds, enabling the synthesis of a wide range of organic compounds.
Pharmacokinetics
It is known to be a stable solid that is soluble in ether, thf, and partially in benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-nitrogen bonds via the amination of Grignard reagents . This can lead to the synthesis of various nitrogen-containing heterocyclic compounds, which are important in many areas of chemistry and biology.
Action Environment
The action of (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate can be influenced by various environmental factors. For instance, the presence of certain catalysts, such as Copper (I) Iodide or MgCl2, can significantly decrease the reaction time and/or increase the yield . Additionally, the solubility of the compound in different solvents can also affect its reactivity and stability .
properties
IUPAC Name |
(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPWUOSBRCQZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002050 | |
Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | |
CAS RN |
81549-07-7 | |
Record name | NSC189817 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 81549-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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